N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring, multiple halogen substituents, and a methoxy group.
Preparation Methods
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the various substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen substituents in the compound can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond and formation of carboxylic acids and amines.
Scientific Research Applications
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-fluorophenyl)acetamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C19H12ClF4N3O3 |
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Molecular Weight |
441.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H12ClF4N3O3/c1-30-15-9-16(28)27(12-5-3-11(21)4-6-12)26-17(15)18(29)25-14-8-10(19(22,23)24)2-7-13(14)20/h2-9H,1H3,(H,25,29) |
InChI Key |
TXGVBOKTJFXTKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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